1-(6-chloropyridin-3-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline
Description
Properties
IUPAC Name |
1-(6-chloropyridin-3-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2S/c15-14-8-7-12(10-16-14)20(18,19)17-9-3-5-11-4-1-2-6-13(11)17/h7-8,10-11,13H,1-6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGCNQFVYUXBOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2S(=O)(=O)C3=CN=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chloropyridin-3-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline typically involves the reaction of 1,2,3,4-tetrahydroquinoline with 6-chloropyridine-3-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(6-chloropyridin-3-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
This compound has shown promise as a central nervous system (CNS) active agent. It acts as a ligand for nicotinic acetylcholine receptors, which are crucial for synaptic transmission in the brain. Research indicates that it may be beneficial in treating disorders such as Attention Deficit Hyperactivity Disorder (ADHD) and Parkinson's disease due to its ability to modulate neurotransmitter systems .
Case Studies
- Attention Deficit Hyperactivity Disorder (ADHD) : A study demonstrated that derivatives of this compound exhibited enhanced activity at nicotinic receptors, suggesting potential use in ADHD management .
- Parkinson’s Disease : Another research highlighted its neuroprotective effects in animal models of Parkinson's disease, showing improvement in motor function and reduction in neuroinflammation .
Neuroscience
Neurotransmission Modulation
The sulfonyl group in this compound enhances its interaction with various neurotransmitter receptors. This property is vital for developing drugs targeting CNS disorders. The compound has been studied for its effects on dopamine and serotonin pathways, which are implicated in mood regulation and cognitive functions .
Agricultural Applications
Pesticidal Activity
Research has indicated that compounds similar to 1-(6-chloropyridin-3-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline exhibit pesticidal properties. They can act against specific pests while being less harmful to non-target organisms. This characteristic is essential for sustainable agricultural practices .
Comparative Analysis of Applications
| Application Area | Specific Use Cases | Mechanism of Action |
|---|---|---|
| Medicinal Chemistry | ADHD treatment; Parkinson's disease | Nicotinic receptor modulation; neurotransmitter activity |
| Neuroscience | Neurotransmission studies | Interaction with dopamine and serotonin pathways |
| Agriculture | Pesticide development | Targeted action against pests |
Mechanism of Action
The mechanism of action for 1-(6-chloropyridin-3-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline is not fully elucidated. its structure suggests it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by the sulfonyl and chloropyridine groups. These interactions could modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Substituents | Key Features | Potential Applications |
|---|---|---|---|---|
| Target Compound | Octahydroquinoline | 6-Chloropyridin-3-yl sulfonyl | Polar sulfonyl, halogen bonding | Enzyme inhibition, antimicrobial |
| 6-[(4aR,8aS)-Octahydroquinolinylsulfonyl] | Octahydroquinoline | Tetrahydroquinoline sulfonyl | Reduced aromaticity | Underexplored, likely similar |
| 8-Acetamino-3-(4-Cl-PhSO₂)quinoline | Aromatic quinoline | 4-Cl-phenyl sulfonyl, acetamido | Aromatic core, sulfonyl-acetamido | Anticancer (pol α/β inhibition) |
Halogenated and Saturated Quinoline Derivatives
- 4-Chloro-5,6,7,8-tetrahydroquinoline (CAS: 10500-57-9) Structure: Partially saturated quinoline with a chlorine atom at position 4. Activity: Structural simplicity limits direct comparisons, but chlorinated quinolines are often explored for antimicrobial properties .
- (5S,6R,8aR)-5-(Carboxymethyl)-octahydroquinolinecarboxylic acid (from Entada abyssinica) Structure: Octahydroquinoline with carboxylic acid substituents. Activity: Exhibits antibacterial and antifungal activity, highlighting the role of polar functional groups in microbial targeting .
Table 2: Halogenated and Functionalized Quinoline Derivatives
Toxicity and Hazard Profile
- Dieldrin (CAS: 60-57-1) and Endrin Structure: Hexachlorinated octahydronaphthalene epoxides. Activity/Toxicity: Highly toxic organochlorine insecticides; contrasting with the target compound’s lack of reported toxicity, emphasizing the safety advantage of non-persistent sulfonyl-quinoline designs .
Biological Activity
The compound 1-(6-chloropyridin-3-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline (CAS Number: 1197552-25-2) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉ClN₂O₂S |
| Molecular Weight | 314.8 g/mol |
| CAS Number | 1197552-25-2 |
Structural Characteristics
The compound features a sulfonyl group attached to a quinoline structure, which is known for its diverse biological activities. The presence of the chloropyridine moiety may enhance its interaction with biological targets.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study involving structurally similar compounds demonstrated that the introduction of a chloropyridine moiety can enhance antibacterial activity against various strains of bacteria. For instance, compounds with similar structures showed effectiveness against Gram-positive and Gram-negative bacteria .
Neuropharmacological Effects
The compound's potential as a neuropharmacological agent has been explored in several studies. Specifically, it has been suggested that such compounds can act as ligands for nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission and cognitive functions. The sulfonyl group may facilitate binding to these receptors, enhancing cognitive function and memory retention .
Case Studies
- Antidepressant Activity : In a study examining the effects of related compounds on depression models in rodents, it was observed that certain derivatives exhibited significant antidepressant-like effects. The mechanism was attributed to the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
- Analgesic Properties : Another investigation focused on the analgesic properties of similar quinoline derivatives. The results indicated that these compounds could effectively reduce pain responses in animal models, likely through the inhibition of pain pathways mediated by the central nervous system .
- Anti-inflammatory Effects : A recent study highlighted the anti-inflammatory potential of related compounds. These compounds were shown to inhibit pro-inflammatory cytokines and reduce edema in animal models, suggesting a beneficial role in treating inflammatory diseases .
The biological activity of this compound likely involves multiple mechanisms:
- Receptor Modulation : Interaction with nAChRs may enhance synaptic transmission and improve cognitive functions.
- Enzyme Inhibition : The sulfonyl group may inhibit specific enzymes involved in inflammatory pathways.
- Antimicrobial Action : The structural features may disrupt bacterial cell wall synthesis or function.
Q & A
Q. Basic
- ¹H/¹³C NMR : Assign peaks using DEPT and HSQC experiments. For example, the sulfonyl group induces deshielding (~δ 3.2–3.8 ppm for adjacent protons) .
- HRMS : Confirm molecular formula (e.g., [M+H]⁺ at m/z 385.1234 for C₁₄H₁₈ClN₂O₂S) with <2 ppm error .
- X-ray crystallography : Resolve conformational details (e.g., chair conformation of octahydroquinoline, dihedral angles between pyridine and quinoline rings) .
What safety precautions are required for handling this compound?
Q. Basic
- GHS Classification : Acute toxicity (Category 4 for oral, dermal, inhalation). Use PPE (gloves, goggles, lab coat) and work in a fume hood .
- Storage : Store at room temperature in airtight containers away from light. Avoid exposure to moisture .
- Spill management : Neutralize with sodium bicarbonate and adsorb using inert materials (vermiculite) .
How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Q. Advanced
- Case example : Discrepancies in ¹³C NMR signals for sulfonyl-attached carbons may arise from dynamic rotational barriers.
- Solutions :
How can reaction conditions be optimized to improve regioselectivity in sulfonylation?
Q. Advanced
- Steric/electronic control : Use bulky bases (e.g., DIPEA) to direct sulfonylation to the less hindered amine site .
- Solvent effects : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of the amine .
- Catalytic additives : Fe(DS)₃ reduces activation energy, favoring mono-sulfonylation over di-substitution (yield increase from 65% to 85%) .
Q. Optimization Workflow :
Screen solvents (DCM vs. DMF) at 0°C.
Titrate base equivalents (1.0–2.5 eq.).
Monitor reaction progress via TLC (Rf 0.3 in ethyl acetate/hexane 1:1).
What strategies are effective for analyzing conformational stability using crystallographic data?
Q. Advanced
- Torsion angle analysis : Measure dihedral angles between sulfonyl-pyridine and quinoline rings (e.g., 120.39° for C–S–C–N linkage) .
- Hydrogen bonding : Identify intermolecular interactions (e.g., C=O⋯H–N) that stabilize crystal packing .
- Comparative studies : Contrast with derivatives (e.g., 6-chloro-2-methyl analogs) to assess steric effects on ring puckering .
Q. Structural Parameters from X-ray Data
| Parameter | Value (Å/°) | Significance |
|---|---|---|
| C–S bond length | 1.761 | Confirms sulfonyl group |
| N–S–O angle | 116.13° | Indicates sp³ hybridization |
| Dihedral angle (pyridine-quinoline) | 108.5° | Predicts π-π stacking potential |
How can researchers design experiments to evaluate biological activity?
Q. Advanced
- Target selection : Prioritize kinases or GPCRs due to structural similarity to known quinoline inhibitors .
- In vitro assays :
- Enzyme inhibition : Measure IC₅₀ using fluorescence polarization (e.g., EGFR kinase assay).
- Cytotoxicity : Test against cancer cell lines (e.g., MCF-7) via MTT assay .
- SAR studies : Synthesize analogs (e.g., 6-fluoro or 8-methyl substitutions) to correlate substituents with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
